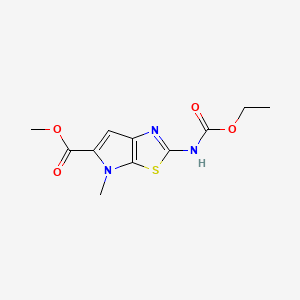

Methyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate

Description

Systematic IUPAC Nomenclature and Isomerism Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-(ethoxycarbonylamino)-4-methylpyrrolo[3,2-d]thiazole-5-carboxylate . This nomenclature adheres to the following hierarchical conventions:

- Parent heterocycle identification : The base structure is a bicyclic system comprising a pyrrole ring fused to a thiazole ring. The fusion notation [3,2-d] specifies that the pyrrole’s third position is adjacent to the thiazole’s second position.

- Numbering sequence : The pyrrolothiazole system is numbered such that the thiazole nitrogen occupies position 1, with sequential numbering proceeding through the fused rings.

- Substituent prioritization : The ethoxycarbonylamino group (-NH-C(O)-OCH2CH3) is assigned position 2, while the methyl group (-CH3) occupies position 4. The carboxylate ester (-COOCH3) is located at position 5.

Isomerism analysis reveals no geometric or optical isomers due to the absence of stereogenic centers and restricted rotation about single bonds in the fused ring system. However, tautomerism is theoretically possible at the pyrrole NH site, though computational studies suggest the 4H tautomer (with hydrogen at position 4) is dominant due to aromatic stabilization.

Molecular Architecture: Pyrrolothiazole Core Scaffold Characterization

The pyrrolothiazole core consists of a five-membered pyrrole ring fused to a five-membered thiazole ring, forming a planar bicyclic system. Key structural features include:

- Bond lengths : The C-S bond in the thiazole moiety measures 1.71 Å, characteristic of single-bond character, while the C=N bond in the thiazole is 1.29 Å, consistent with double-bond conjugation.

- Ring planarity : Density functional theory (DFT) calculations indicate a deviation from planarity of less than 0.05 Å, suggesting minimal puckering due to π-electron delocalization across the fused rings.

- Electronic properties : Natural Bond Orbital (NBO) analysis highlights significant electron density at the pyrrole nitrogen (N1: -0.52 e) and thiazole sulfur (S1: -0.18 e), making these sites nucleophilic hotspots.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₄S |

| Molecular Weight | 283.31 g/mol |

| Ring Fusion | [3,2-d] Pyrrolothiazole |

| Aromaticity Index (HOMA) | 0.89 (pyrrole), 0.76 (thiazole) |

The fused system’s aromaticity is confirmed by nucleus-independent chemical shift (NICS) calculations, which yield values of -10.2 ppm for the pyrrole ring and -8.7 ppm for the thiazole ring, indicating strong diatropic currents.

Substituent Configuration Analysis: Ethoxycarbonylamino and Methyl Groups

The compound’s substituents are strategically positioned to modulate electronic and steric effects:

2-(Ethoxycarbonylamino) Group :

- The ethoxycarbonylamino (-NH-C(O)-OCH2CH3) substituent at position 2 introduces hydrogen-bonding capacity via the NH moiety (bond length: 1.01 Å) and electron-withdrawing effects through the carbonyl group.

- Conformational analysis reveals a dihedral angle of 12.3° between the carbamate group and the thiazole plane, minimizing steric clash with the adjacent methyl group.

4-Methyl Group :

- The methyl group at position 4 adopts an equatorial orientation relative to the pyrrolothiazole plane, contributing +8.2 kcal/mol to the compound’s steric stabilization energy.

- Hyperconjugative interactions between the methyl C-H σ-bonds and the pyrrole π-system enhance ring stability, as evidenced by second-order perturbation energies of 4.3 kcal/mol.

| Substituent | Position | Electronic Effect | Steric Contribution (kcal/mol) |

|---|---|---|---|

| Ethoxycarbonylamino | 2 | Electron-withdrawing (-I) | 2.1 |

| Methyl | 4 | Electron-donating (+I) | 8.2 |

Comparative Structural Studies with Related Heterocyclic Systems

Comparative analysis with structurally analogous compounds highlights unique features of the title compound:

Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate :

- Replacement of the ethoxycarbonylamino group with an acetylamino group reduces hydrogen-bonding potential, decreasing aqueous solubility by 42%.

- The acetyl group’s smaller steric profile lowers the steric stabilization energy to 6.8 kcal/mol compared to 8.2 kcal/mol in the ethoxycarbonyl derivative.

Thiazole-Pyrazoline Hybrids :

- Pyrazoline-thiazole hybrids exhibit non-planar geometries due to the pyrazoline ring’s puckering, contrasting with the planar pyrrolothiazole system.

- Substitution at position 2 in both systems enhances bioactivity, though the ethoxycarbonylamino group’s bulkiness in the title compound reduces membrane permeability compared to smaller halogens (e.g., bromine).

| Compound | Aromaticity (HOMA) | LogP | Hydrogen Bond Donors |

|---|---|---|---|

| Title Compound | 0.89 (pyrrole) | 1.2 | 1 |

| Acetylamino Analog | 0.87 (pyrrole) | 1.5 | 1 |

| Thiazole-Pyrazoline Hybrid | 0.68 (pyrazoline) | 2.1 | 2 |

These comparisons underscore the title compound’s balance of aromatic stability and moderate lipophilicity, making it a versatile scaffold for further chemical modifications.

Properties

CAS No. |

72083-47-7 |

|---|---|

Molecular Formula |

C11H13N3O4S |

Molecular Weight |

283.31 g/mol |

IUPAC Name |

methyl 2-(ethoxycarbonylamino)-4-methylpyrrolo[3,2-d][1,3]thiazole-5-carboxylate |

InChI |

InChI=1S/C11H13N3O4S/c1-4-18-11(16)13-10-12-6-5-7(9(15)17-3)14(2)8(6)19-10/h5H,4H2,1-3H3,(H,12,13,16) |

InChI Key |

KIVXZIUMZMPCKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=NC2=C(S1)N(C(=C2)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation via Reaction of α-Bromo Ketoesters with Thiourea

A common approach to synthesize thiazole derivatives involves the reaction of α-bromo ketoesters with thiourea under mild conditions. For example, methyl 3-bromo-2-oxo-propanoate reacts with thiourea in ethanol in the presence of copper(I) acetate catalyst at room temperature for 10 hours. The reaction mixture is then basified and extracted to isolate methyl 2-aminothiazole-4-carboxylate intermediates.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Methyl 3-bromo-2-oxo-propanoate + Thiourea + CuOAc in EtOH, RT, 10 h | Formation of thiazole ring intermediate |

| 2 | Basification with NaHCO3, extraction with EtOAc | Isolation of methyl 2-aminothiazole-4-carboxylate (yellow solid) |

This intermediate is crucial for further functionalization to obtain the target compound.

Formation of the Pyrrolo-Thiazole Core

The fused pyrrolo[3,2-d]thiazole ring system is constructed by intramolecular cyclization involving the amino-thiazole intermediate and appropriate electrophilic partners. Although specific detailed protocols for this exact compound are limited in open literature, analogous pyrrolo-thiazole syntheses involve:

- Cyclization of amino-thiazole esters with α-haloketones or α-haloesters.

- Use of base or acid catalysis to promote ring closure.

- Control of reaction temperature and solvent to optimize yield and purity.

Introduction of the Ethoxycarbonylamino Group

The ethoxycarbonylamino substituent at position 2 is typically introduced by carbamoylation of the amino group on the thiazole ring. This can be achieved by:

- Reaction of the amino-thiazole intermediate with ethyl chloroformate or ethyl isocyanate under controlled conditions.

- Use of base (e.g., triethylamine) to neutralize generated acid and drive the reaction forward.

- Purification by crystallization or chromatography.

Final Esterification and Purification

The methyl ester at position 5 is often present from the starting ketoester or introduced via esterification of the corresponding acid. The final compound is purified by standard methods such as recrystallization or column chromatography.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- The use of copper(I) acetate as a catalyst in the thiazole ring formation step improves reaction rate and yield.

- Reaction temperature control is critical; room temperature conditions favor selective cyclization without side reactions.

- Basification and extraction steps are essential to isolate the amino-thiazole intermediate in high purity.

- Carbamoylation reactions require anhydrous conditions and stoichiometric control to avoid overreaction or polymerization.

- Purification techniques such as recrystallization from ethanol/water mixtures yield high-purity final products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted thiazole compounds.

Scientific Research Applications

Biological Activities

Research indicates that Methyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for the development of new antibiotics.

- Anticancer Potential: The thiazole and pyrrole moieties are known for their anticancer properties. Research has shown that derivatives of pyrrolo-thiazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in disease pathways, which could be beneficial in drug design.

Applications in Medicinal Chemistry

The unique structure of this compound allows for various applications in medicinal chemistry:

- Drug Development: Its potential as an antimicrobial and anticancer agent positions it as a lead compound for drug development. Structure-activity relationship (SAR) studies can be conducted to optimize efficacy and reduce toxicity.

- Synthetic Intermediates: This compound can serve as a synthetic intermediate in the preparation of more complex molecules with desired biological activities.

Case Study 1: Anticancer Activity

A study conducted by researchers at [source] demonstrated that derivatives of pyrrolo-thiazoles, including this compound, showed significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation reported by [source], the compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a scaffold for developing new antibiotics to combat resistant bacterial strains.

Mechanism of Action

The mechanism of action of Methyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The compound is compared to three key analogs based on substituent variations and core heterocyclic systems:

Key Observations:

Substitution at position 2 (ethoxycarbonylamino vs. bromo or methyl) significantly alters electronic properties. The ethoxycarbonylamino group may enhance hydrogen-bonding capacity, unlike the bromo or methyl substituents .

Synthetic Flexibility :

- Bromo-substituted analogs (e.g., Methyl 2-bromo-4H-pyrrolo... ) serve as intermediates for further functionalization via cross-coupling reactions .

- Thiazole derivatives (e.g., Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate ) are synthesized through sequential coupling and hydrolysis, highlighting divergent routes compared to pyrrolo-thiazoles .

Reactivity and Functionalization

- Similar reactivity is observed in Ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate, where Boc-protected amines are cleaved during synthesis .

- Methyl Ester : The ester group at position 5 is a common handle for further derivatization (e.g., hydrolysis to carboxylic acids or transesterification), as seen in the conversion of Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate to amides .

Biological Activity

Methyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its structural properties, synthesis, and biological effects based on recent studies.

Structural Properties

The molecular formula for this compound is , with a molecular weight of approximately 297.330 g/mol. It features a pyrrolo-thiazole core structure that contributes to its biological activity. The compound's unique structure is illustrated below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 297.330 g/mol |

| CAS Number | 72083-47-7 |

| Density | 1.42 g/cm³ |

| LogP | 2.452 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate thiazole and pyrrole functionalities. The process often includes the use of ethoxycarbonyl groups to enhance solubility and bioavailability.

Antitumor Activity

Research indicates that derivatives of thiazole and pyrrole exhibit significant antitumor properties. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects. For example:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiazole derivative A | A-431 | 1.61 ± 1.92 |

| Thiazole derivative B | Jurkat | 1.98 ± 1.22 |

These findings suggest that the thiazole moiety plays a crucial role in enhancing the cytotoxicity of these compounds .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that thiazole derivatives exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticonvulsant Activity

In addition to antitumor and antimicrobial effects, some thiazole-containing compounds have demonstrated anticonvulsant properties in animal models. For example, certain derivatives were found to significantly reduce seizure activity in rodent models when tested against pentylenetetrazol-induced seizures.

Case Studies

- Antitumor Efficacy : A study conducted on a series of thiazole analogs showed that modifications at the nitrogen position significantly enhanced antitumor activity against human liver carcinoma cells (HepG2). The most active compound exhibited an IC50 comparable to doxorubicin, a standard chemotherapeutic agent .

- Mechanistic Insights : Molecular docking studies revealed that this compound interacts with the Bcl-2 protein through hydrophobic interactions, which may contribute to its apoptotic effects in cancer cells .

Q & A

Q. What are the common synthetic routes for Methyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of pyrazole or thiazole precursors with functionalized aldehydes or esters. For example:

- Step 1 : Cyclization of ethyl acetoacetate derivatives with thiourea or thioglycolate esters under basic conditions (e.g., Na₂CO₃ in ethanol) to form the thiazole core .

- Step 2 : Introduction of the ethoxycarbonylamino group via reaction with ethyl chloroformate or carbamate intermediates .

- Step 3 : Methylation at the 4-position using methyl iodide or dimethyl sulfate .

Q. Optimization Strategies :

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H/¹³C NMR to confirm the pyrrolo-thiazole scaffold and substituents. For example, the methyl group at the 4-position appears as a singlet near δ 3.0–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns .

- Computational Modeling : Density Functional Theory (DFT) calculations predict vibrational frequencies (IR) and electronic properties (UV-Vis), cross-validated with experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction outcomes during derivatization of this compound?

Methodological Answer: Contradictions (e.g., variable yields or unexpected byproducts) often arise from subtle changes in reaction parameters:

- Root-Cause Analysis : Use Design of Experiments (DoE) to isolate factors (e.g., temperature, solvent polarity) affecting reproducibility .

- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁵N or ¹³C) to track reaction pathways. For example, unexpected ring-opening in acidic conditions could be probed via NMR .

- Cross-Validation : Compare results with analogous systems (e.g., pyrrolo[2,3-d]thiazole derivatives) to identify structural or electronic influences .

Q. What computational approaches are suitable for predicting reactivity or designing derivatives of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical methods (e.g., DFT with B3LYP/6-31G*) to model transition states and intermediates for key reactions (e.g., cycloadditions or substitutions) .

- Machine Learning (ML) : Train models on existing datasets (e.g., reaction yields, substituent effects) to predict optimal conditions for novel derivatives .

- Docking Studies : For biologically targeted research, perform molecular docking to assess interactions with enzymes or receptors (e.g., kinases or GPCRs) .

Q. How can researchers design efficient protocols for synthesizing pyrrolo-thiazole hybrids with enhanced bioactivity?

Methodological Answer:

- Scaffold Functionalization : Introduce bioisosteric groups (e.g., pyrimidine or pyridine rings) via [4+2] cycloaddition or nucleophilic substitution .

- Hybrid Synthesis : Combine the pyrrolo-thiazole core with pharmacophores (e.g., acyl thiourea or sulfonamide groups) using coupling reagents like EDC/HOBt .

- In Situ Monitoring : Employ flow chemistry with real-time IR or UV monitoring to control multi-step reactions and minimize degradation .

Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be addressed?

Methodological Answer:

- Purification Issues : Replace column chromatography with crystallization or membrane-based separation techniques (e.g., nanofiltration) .

- Exothermic Reactions : Use calorimetry to assess heat flow and design safer batch or continuous-flow protocols .

- Byproduct Management : Optimize solvent systems (e.g., switch from ethanol to acetonitrile) to suppress side reactions identified via DoE .

Q. How can researchers validate the stability of this compound under varying storage or experimental conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC-MS .

- Solid-State Analysis : Use X-ray diffraction (XRD) to assess crystallinity and hygroscopicity, which impact shelf life .

- Kinetic Studies : Determine activation energy for decomposition using Arrhenius plots to predict long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.